![molecular formula C20H23NO6 B1157767 (1S,11S,13S,14R,15R)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one CAS No. 1025023-04-4](/img/structure/B1157767.png)

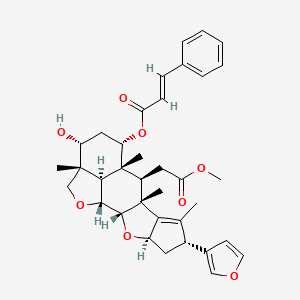

(1S,11S,13S,14R,15R)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one

Übersicht

Beschreibung

Periglaucine A is an isoquinoline alkaloid. It has a role as a metabolite.

CID 24879468 is a natural product found in Pericampylus glaucus with data available.

Wissenschaftliche Forschungsanwendungen

Anti-Parasitic Activity

Periglaucine A has been found to have anti-parasitic properties. It was used in a study where it was encapsulated in Poly (dl-Lactide-co-Glycolide) (PLGA) nanoparticles. The encapsulated Periglaucine A demonstrated inhibition in the viability of Acanthamoeba triangularis trophozoites .

Drug Delivery System

Periglaucine A can be encapsulated in PLGA nanoparticles, which can serve as a delivery system for the compound. The encapsulation efficiency of Periglaucine A was observed to be 90% .

Anti-Acanthamoeba Activity

The encapsulated Periglaucine A in PLGA nanoparticles demonstrated anti-Acanthamoeba property. The property remained intact even after encapsulation .

Cytotoxicity Activities

Periglaucine A, when encapsulated in PLGA nanoparticles, showed dose-dependent cytotoxicity value of IC 50 2 µg/mL against lung epithelial cell line .

Increased Cell Viability

Interestingly, increased viability was observed in lung epithelial cell line in higher doses of synthesized polymeric nanoparticles containing Periglaucine A .

Potential for Tissue-Specific Targeting

Surface modification of the PLGA nanoparticles encapsulating Periglaucine A could potentially allow for tissue-specific targeting. This could increase the drug’s local bioavailability and reduce systemic side effects .

Wirkmechanismus

Periglaucine A, also known as (1S,11S,13S,14R,15R)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one, is a hasubanane-type alkaloid that can be isolated from Pericampylus glaucus .

Target of Action

Periglaucine A primarily targets the Hepatitis B virus (HBV) surface antigen (HBsAg) in Hep G2.2.15 cells . It also shows anti-HIV-1 activity in C8166 cells .

Mode of Action

Periglaucine A inhibits the secretion of HBV surface antigen (HBsAg) in Hep G2.2.15 cells . This inhibition disrupts the life cycle of the virus, preventing it from infecting new cells.

Pharmacokinetics

It is known that the compound can be encapsulated in plga nanoparticles, which may enhance its bioavailability .

Result of Action

The primary result of Periglaucine A’s action is the inhibition of HBsAg secretion, which disrupts the life cycle of the HBV and prevents it from infecting new cells . It also shows anti-HIV-1 activity, potentially inhibiting the replication of the HIV-1 virus .

Action Environment

The action of Periglaucine A can be influenced by various environmental factors. For instance, the compound’s efficacy can be enhanced when it is encapsulated in PLGA nanoparticles . This encapsulation can protect the compound from degradation, enhance its stability, and improve its delivery to target cells .

Eigenschaften

IUPAC Name |

(1S,11S,13S,14R,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDYNQYLCIPODD-WPVAHCMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@@H](C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

periglaucine A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.